ANB-NOS

概要

説明

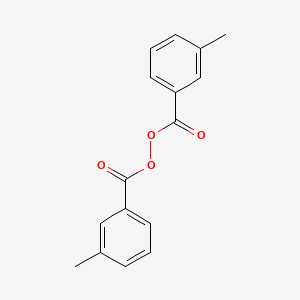

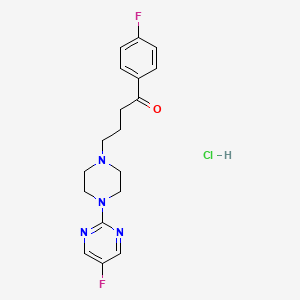

ANB-NOS, also known as N-5-azido-2-nitrobenzoyloxy succinimide, is a heterobifunctional crosslinker commonly used in the field of click chemistry. It contains an azide group and a nitrophenyl azide group, making it highly reactive and suitable for various chemical reactions. This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

科学的研究の応用

ANB-NOS has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells

Biology: Employed in the conjugation of biomolecules, such as proteins and nucleic acids, for various biological studies

Medicine: Utilized in the development of targeted therapies for diseases such as cancer by enabling the selective degradation of disease-causing proteins

Industry: Applied in the production of advanced materials and nanotechnology, particularly in the functionalization of nanoparticles for imaging and drug delivery

作用機序

Target of Action

ANB-NOS, or N-5-Azido-2-nitrobenzoyloxysuccinimide, is a heterobifunctional crosslinker . It primarily targets primary amines (-NH2) . These primary amines are abundant in proteins, making them the primary targets of this compound. The compound’s role is to form stable amide bonds with these primary amines .

Mode of Action

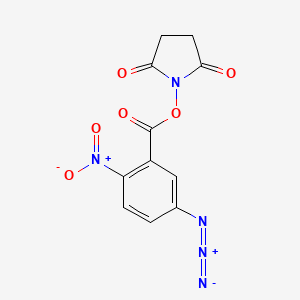

This compound contains an NHS ester and a photoactivatable nitrophenyl azide . The NHS esters in this compound react efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of N-hydroxy-succinimide . When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Biochemical Pathways

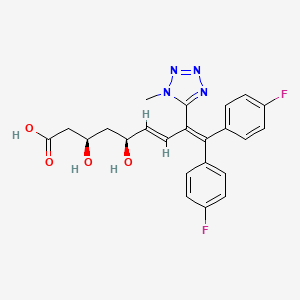

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

It is known that this compound is water-insoluble and first dissolved in an organic solvent such as dmso or dmf then added to the aqueous reaction mixture .

Result of Action

The result of this compound action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins . This crosslinking can be used to identify relationships between near-neighbor proteins, ligand-receptor interactions, three-dimensional protein structures, and molecular associations in cell membranes .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the NHS ester moiety in this compound readily hydrolyzes and becomes non-reactive, therefore, it should be prepared immediately before use . The hydrolysis of the NHS ester is a competing reaction and increases with increasing pH . Hydrolysis occurs more readily in dilute protein or peptide solutions . In concentrated protein solutions, the acylation reaction is favored . Furthermore, this compound should be stored at 4°C and protected from moisture and light .

生化学分析

Biochemical Properties

Anb-nos is a click chemistry reagent, containing an Azide group. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also capable of strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These interactions allow this compound to play a crucial role in various biochemical reactions.

Cellular Effects

This compound is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . NHS esters react efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This property of this compound allows it to influence cell function by interacting with various proteins and enzymes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with primary amino groups to form stable amide bonds . When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .

Temporal Effects in Laboratory Settings

It is known that this compound is water-insoluble and must first be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture . This property may influence the stability and degradation of this compound over time.

Metabolic Pathways

This compound is involved in the synthesis of PROTACs

Transport and Distribution

This compound does not possess a charged group and is lipophilic and membrane-permeable, which makes it useful for intracellular and intramembrane conjugations . This suggests that this compound can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.

Subcellular Localization

Given its lipophilic and membrane-permeable properties, it is plausible that this compound could localize to various compartments or organelles within the cell

準備方法

Synthetic Routes and Reaction Conditions

ANB-NOS is synthesized through a series of chemical reactions involving the introduction of azide and nitrophenyl azide groups onto a succinimide backbone. The synthesis typically involves the following steps:

Formation of N-hydroxysuccinimide ester: This is achieved by reacting succinic anhydride with hydroxylamine.

Introduction of azide group: The N-hydroxysuccinimide ester is then reacted with sodium azide to introduce the azide group.

Introduction of nitrophenyl azide group: Finally, the compound is reacted with 2-nitrobenzoyl chloride to introduce the nitrophenyl azide group

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

ANB-NOS undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group of this compound reacting with a strained alkyne group without the need for a catalyst

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .

SPAAC: Does not require a catalyst and can be carried out in various solvents, including water and organic solvents

Major Products Formed

類似化合物との比較

ANB-NOS is unique in its dual functionality, containing both azide and nitrophenyl azide groups. This makes it highly versatile for various click chemistry applications. Similar compounds include:

Sulfo-SANPAH: Another heterobifunctional crosslinker containing an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide.

DIBO: A dibenzocyclooctyne-based compound used in strain-promoted alkyne-azide cycloaddition reactions

This compound stands out due to its ability to undergo both copper-catalyzed and strain-promoted alkyne-azide cycloaddition reactions, providing greater flexibility in experimental design .

特性

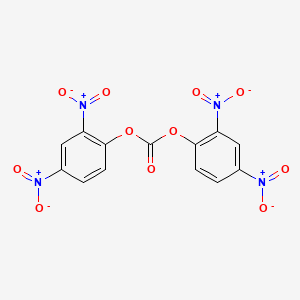

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOJEDZPVVDXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208867 | |

| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60117-35-3 | |

| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。